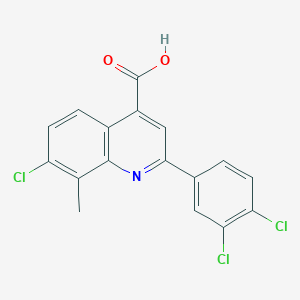

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities, including antibacterial properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on quinoline carboxylic acids and their halogenated derivatives.

Synthesis Analysis

The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids involves the creation of an amino intermediate followed by a Sandmeyer reaction to replace the amino group with a halogen such as chlorine or bromine . This method could potentially be adapted for the synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid by modifying the position of the halogenation and the substitution pattern on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Although the exact structure of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is not provided, the structure of a related complex, chlorotriphenyl(isoquinolinium-1-carboxylato)tin(IV), has been elucidated . The tin(IV) atom in this complex exhibits a trigonal bipyramidal geometry, which could suggest that the steric and electronic properties of the quinoline carboxylic acid moiety are conducive to forming stable complexes with metals. This information might be relevant when considering the binding properties of the compound .

Chemical Reactions Analysis

Quinoline carboxylic acids can undergo various chemical reactions, including substitution reactions that are essential for the synthesis of diverse derivatives. The Sandmeyer reaction mentioned in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids is a classic example of such a transformation. Additionally, the reactivity of the carboxylic acid group allows for further derivatization, which could be exploited to enhance the compound's biological activity or modify its physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substitution patterns. For instance, the introduction of halogen atoms can significantly affect the lipophilicity, acidity, and overall reactivity of the compound. The antibacterial activity of various 6,7- and 7,8-disubstituted quinoline carboxylic acids has been studied, indicating that specific substitutions can lead to enhanced activity against Gram-positive and Gram-negative bacteria . These findings could be relevant when considering the potential applications of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid in medicinal chemistry.

Aplicaciones Científicas De Investigación

Photolysis in Aqueous Systems

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, as part of quinolinecarboxylic herbicides, has been studied for its photodegradation in aqueous solutions. Research demonstrates that under UV irradiation, these compounds undergo rapid degradation, a process influenced by the presence of dissolved organic carbon (DOC) and sunlight irradiation, particularly in the presence of titanium dioxide (TiO2) which leads to complete mineralization of the herbicides (Pinna & Pusino, 2012).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel chemical structures. For instance, the reaction with p-toluidine yielded substituted dibenzonaphthyridines, highlighting its versatility in organic synthesis and potential applications in developing new chemical entities (Manoj & Prasad, 2009).

Phosphorescent Emission Studies

Studies have also focused on phosphine copper(I) complexes involving 7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid and its analogues. These complexes show remarkable photophysical properties, making them of interest in the field of luminescence (Małecki et al., 2015).

Antibacterial Properties

This compound has been explored for its antibacterial properties. For instance, its derivatives have demonstrated interesting antibacterial activity against various gram-positive and gram-negative strains, highlighting its potential in the development of new antibacterial agents (Al-Hiari et al., 2007).

Crystal Structure Analysis

The compound has also been investigated in crystallography. For example, a study on diastereoisomers of 1,4-dihydropyridine derivatives involving similar compounds showed the formation of unique crystal structures, contributing to our understanding of molecular interactions and crystal formation (Linden et al., 2006).

Microwave-Irradiated Synthesis

Its role in microwave-irradiated synthesis of quinoline-4-carboxylic acid derivatives has been noted, offering an efficient method for preparing compounds with broad-spectrum antimicrobial activity (Bhatt & Agrawal, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO2/c1-8-12(18)5-3-10-11(17(22)23)7-15(21-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRHPHIODITXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)